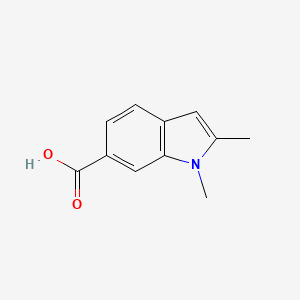

1,2-Dimethyl-1H-indole-6-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

1,2-dimethylindole-6-carboxylic acid |

InChI |

InChI=1S/C11H11NO2/c1-7-5-8-3-4-9(11(13)14)6-10(8)12(7)2/h3-6H,1-2H3,(H,13,14) |

InChI Key |

BHIWKNHMYSJDLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1C)C=C(C=C2)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 1,2 Dimethyl 1h Indole 6 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups, including esters, amides, and alcohols. These transformations are fundamental in modifying the compound's physicochemical properties and for its incorporation into larger molecular frameworks.

Esterification of 1,2-Dimethyl-1H-indole-6-carboxylic acid can be achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comyoutube.com This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent, and/or water is removed as it is formed. masterorganicchemistry.comyoutube.com

Alternative methods that avoid the use of strong acids and are suitable for more sensitive substrates include reactions involving coupling reagents or the conversion of the carboxylic acid to a more reactive intermediate. youtube.com For instance, alkylation of the corresponding carboxylate salt with an alkyl halide is an effective method for forming esters. google.com

Table 1: Common Esterification Methods

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄, TsOH) | Heat, often with water removal | Equilibrium-driven; best for simple alcohols used in excess. youtube.com |

| Alkylation of Carboxylate | Carboxylic Acid, Base (e.g., K₂CO₃), Alkyl Halide (e.g., CH₃I) | Solvent (e.g., DMF, Acetone) | Sₙ2 mechanism; useful for various alkyl groups. |

| Steglich Esterification | Alcohol, DCC, DMAP | Anhydrous solvent (e.g., DCM) | Mild conditions, suitable for acid-sensitive substrates. google.com |

The conversion of the carboxylic acid to an amide is a crucial transformation, particularly for the synthesis of biologically active molecules. Direct reaction with an amine is generally difficult as it leads to the formation of a stable and unreactive ammonium carboxylate salt. libretexts.orgrsc.org Therefore, the carboxylic acid must first be activated using a coupling reagent. nih.gov

A wide array of coupling reagents has been developed for this purpose, including carbodiimides like dicyclohexylcarbodiimide (DCC) and onium salts such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). libretexts.orgnih.gov These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic attack by an amine to form the amide bond. libretexts.org This methodology is central to peptide synthesis, where the indole (B1671886) carboxylic acid can be coupled to amino acids or peptide fragments. nih.govuni-kiel.de A closely related compound, 1,2-dimethyl-6-methoxy-1H-indole-3-carboxylic acid, has been successfully converted to its corresponding methylamide and propylamide derivatives by first forming the acid chloride with thionyl chloride or oxalyl chloride, followed by reaction with the appropriate amine. google.com

Table 2: Selected Peptide Coupling Reagents

| Reagent | Full Name | Byproducts | Key Features |

|---|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Inexpensive and effective; DCU byproduct can be difficult to remove. libretexts.org |

| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Tetramethylurea | Fast reaction rates and low racemization. nih.gov |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | Highly efficient, especially for sterically hindered amino acids. |

Beyond esters and amides, the carboxylic acid moiety can undergo other important transformations.

Conversion to Acid Chlorides: The carboxylic acid can be converted to the more reactive 1,2-dimethyl-1H-indole-6-carbonyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org This transformation is demonstrated in the synthesis of an amide from the analogous 6-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid, where oxalyl chloride was used to generate the acyl chloride in situ. google.com The resulting acid chloride is a versatile intermediate for the synthesis of esters and amides under very mild conditions.

Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol (hydroxymethyl group). This transformation requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition, effectively adding two hydride equivalents. libretexts.org Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids. msu.edu

Electrophilic Aromatic Substitution on the Indole Ring System

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. researchgate.net The reactivity is dictated by the combined electronic effects of the fused benzene (B151609) and pyrrole rings, as well as the existing substituents. In general, electrophilic attack on the indole nucleus occurs preferentially at the C3 position of the pyrrole ring, as this leads to a more stable cationic intermediate where the positive charge is delocalized without disrupting the aromaticity of the benzene ring. quimicaorganica.org

For this compound, the directing effects are as follows:

The N-methyl and C2-methyl groups are electron-donating, further activating the indole ring towards electrophilic attack.

The carboxylic acid group at the C6 position is an electron-withdrawing and deactivating group for the benzene ring. It directs incoming electrophiles to the meta positions relative to itself (i.e., C4 and C7). britannica.com

Given these competing effects, the highly activated pyrrole ring is the most probable site of reaction. Since the C2 position is blocked by a methyl group, electrophilic substitution is strongly predicted to occur at the C3 position . If the C3 position were also blocked, or under forcing conditions, substitution might occur at the C4 or C7 positions on the benzene ring. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. quimicaorganica.org

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution on the indole ring itself is generally not feasible. The electron-rich nature of the heterocycle makes it inherently resistant to attack by nucleophiles. Such reactions typically require the presence of a good leaving group and strong electron-withdrawing groups (such as a nitro group) to activate the ring system, which are absent in this compound. nii.ac.jp However, nucleophilic substitution reactions can readily occur at the carboxyl group carbon, as detailed in section 3.1, which proceeds through a nucleophilic acyl substitution mechanism. youtube.com Research on related compounds has shown that with appropriate activation, such as a methoxy group at the N1 position and a nitro group on the benzene ring, nucleophilic displacement of a group at the C2 position can be achieved. nii.ac.jpsemanticscholar.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, these reactions require a substrate bearing a halide (e.g., Br, I) or triflate (OTf) leaving group. Therefore, this compound itself is not a suitable substrate for reactions like the Heck or Buchwald-Hartwig amination.

To utilize this chemistry, the indole would first need to be functionalized, for example, through electrophilic halogenation to introduce a bromine or iodine atom at a specific position (likely C3, C4, or C7). These halogenated derivatives could then serve as substrates in cross-coupling reactions.

Heck Reaction: A halogenated derivative of this compound could be coupled with an alkene in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction is a versatile method for forming substituted alkenes attached to the indole core. Studies have demonstrated successful Heck couplings on various bromo- and iodo-indoles, including in aqueous media. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples an aryl halide or triflate with a primary or secondary amine. youtube.com A halogenated derivative of the title compound could be reacted with a wide range of amines to form N-arylated or N-heteroarylated products, a common motif in pharmaceuticals. nih.govrsc.org This methodology has been successfully applied to various bromoindoles and even complex tryptophan-containing peptides. rsc.org

Table 3: Typical Conditions for Cross-Coupling Reactions on Indole Scaffolds

| Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| Heck Reaction | Pd(OAc)₂, Na₂PdCl₄ | Phosphine ligands (e.g., SPhos, P(o-tol)₃) | Na₂CO₃, K₂CO₃, Et₃N | DMF, Acetonitrile, Water nih.gov |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | Buchwald ligands (e.g., XPhos, tBuXPhos) | NaOtBu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane nih.govnih.gov |

C-H Activation and Functionalization Strategies

Direct C-H functionalization is a powerful, atom-economical strategy for modifying the indole scaffold without the need for pre-functionalized starting materials. nih.gov For this compound, the regioselectivity of C-H activation is dictated by the electronic properties and directing capabilities of the substituents.

The indole ring system has several C-H bonds with varying reactivity. The C-3 position of the pyrrole ring is typically the most nucleophilic and reactive towards electrophiles. However, functionalization of the benzene ring C-H bonds (C-4, C-5, and C-7), while more challenging, can be achieved with high regioselectivity using transition-metal catalysis, often guided by a directing group. nih.govacs.org

Reactivity at the Benzene Ring (C-5 and C-7):

The carboxylic acid group at the C-6 position can act as an endogenous directing group, facilitating the functionalization of the ortho C-H bonds at the C-5 and C-7 positions. nih.gov This is typically achieved through the formation of a pallada- or rhodacycle intermediate.

Palladium-Catalyzed C-7 Arylation: Drawing parallels from studies on other indole systems, a palladium-catalyzed direct arylation could be envisioned at the C-7 position. acs.orgnih.gov The reaction would likely involve the coordination of the palladium catalyst to the carboxylate, followed by cyclometalation and subsequent cross-coupling with an aryl halide or boronic acid. The N-methyl group prevents the use of N-directing groups that often steer functionalization to other positions, potentially enhancing selectivity for carboxylate-directed reactions. researchgate.net

Rhodium-Catalyzed C-7 Alkenylation: Rhodium catalysts are also effective for C-H functionalization. In related systems, rhodium complexes have been used to catalyze the regioselective alkenylation of indoles at the C-7 position, a strategy that could be applicable to this compound. researchgate.net

Reactivity at the C-3 Position:

While the C-2 position is blocked by a methyl group, the C-3 position remains a potential site for functionalization, particularly through reactions involving metal-carbene intermediates.

Rhodium-Catalyzed C-3 Alkylation: Rhodium(II) catalysts are known to catalyze the enantioselective C-H functionalization of indoles at the C-3 position using α-alkyl-α-diazoesters as carbene precursors. nih.gov This method could provide access to α-alkyl-α-(1,2-dimethyl-1H-indol-3-yl)acetates.

The table below summarizes potential C-H functionalization strategies applicable to the this compound scaffold based on established indole chemistry.

| Target Position | Reaction Type | Catalyst/Reagents | Potential Product |

| C-7 | Arylation | Pd(OAc)₂, Ligand, Aryl Boronic Acid | 7-Aryl-1,2-dimethyl-1H-indole-6-carboxylic acid |

| C-7 | Alkenylation | [Cp*RhCl₂]₂, AgNTf₂, Alkene | 7-Alkenyl-1,2-dimethyl-1H-indole-6-carboxylic acid |

| C-5 | Arylation | Ru-catalyst, Aryl Halide | 5-Aryl-1,2-dimethyl-1H-indole-6-carboxylic acid |

| C-3 | Alkylation | Rh₂(S-NTTL)₄, Diazoester | Methyl 2-(1,2-dimethyl-1H-indole-6-carbonyl)-2-(indol-3-yl)acetate |

Derivatization for Scaffold Modification and Library Synthesis

This compound is a versatile scaffold for the synthesis of compound libraries, which are essential tools in drug discovery and chemical biology. mdpi.comijrpr.com The carboxylic acid at the C-6 position provides a reliable and highly versatile chemical handle for introducing molecular diversity. By modifying this group, large collections of related compounds (libraries) can be generated to explore structure-activity relationships (SAR). nih.govacs.org

The primary strategy for derivatization involves standard transformations of the carboxylic acid functional group.

Amide Formation: The most common derivatization is the formation of amides via coupling with a diverse panel of primary and secondary amines. This reaction is typically facilitated by peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). nih.gov This approach allows for the systematic introduction of a wide variety of substituents, altering properties like polarity, hydrogen bonding capacity, and steric bulk.

Ester Formation: Esterification can be achieved through Fischer esterification with various alcohols under acidic catalysis or by reacting the corresponding carboxylate salt with alkyl halides. This modification is useful for modulating lipophilicity and cell permeability.

Reduction to Alcohols: The carboxylic acid can be reduced to a primary alcohol, 1,2-dimethyl-1H-indol-6-yl)methanol, using reducing agents like borane (BH₃) or lithium aluminum hydride (LiAlH₄). This alcohol intermediate can then be further functionalized, for example, by conversion to ethers or esters, adding another layer of diversity to the library.

A combinatorial approach, combining C-H functionalization with carboxylic acid derivatization, can be employed to rapidly generate highly complex and diverse molecular libraries. For instance, a C-7 arylated derivative could be synthesized via a directed C-H activation, followed by the creation of an amide library at the C-6 position. This two-dimensional diversification strategy allows for a thorough exploration of the chemical space around the core indole scaffold. nih.gov

The following interactive table illustrates the derivatization potential of the C-6 carboxylic acid group.

| Derivative Type | Reagents | R-Group Example | Product Name |

| Amide | R-NH₂, EDC, HOBt | Benzylamine | N-Benzyl-1,2-dimethyl-1H-indole-6-carboxamide |

| Amide | R¹R²NH, HATU | Morpholine | (1,2-Dimethyl-1H-indol-6-yl)(morpholino)methanone |

| Ester | R-OH, H₂SO₄ (cat.) | Ethanol | Ethyl 1,2-dimethyl-1H-indole-6-carboxylate |

| Alcohol | BH₃·THF | - | (1,2-Dimethyl-1H-indol-6-yl)methanol |

Spectroscopic Data for this compound Not Available

The generation of a scientifically accurate and thorough article as per the requested outline requires access to primary experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Without this foundational data, any attempt to construct the specified content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the detailed analysis and data tables for the following sections cannot be provided:

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

To fulfill the request, access to peer-reviewed scientific literature or spectral databases containing the explicit characterization of 1,2-Dimethyl-1H-indole-6-carboxylic acid is necessary. At present, such resources could not be located.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal. Although a specific crystal structure for this compound is not available in the Crystallography Open Database, its crystallographic properties can be inferred from structurally similar indole (B1671886) carboxylic acids.

Based on analyses of related compounds like 5-methoxy-1H-indole-2-carboxylic acid and 6-fluoro-1H-indole-3-carboxylic acid, it is probable that this compound would crystallize in a centrosymmetric space group within either the monoclinic or orthorhombic crystal systems nih.govmdpi.com. These systems are common for aromatic carboxylic acids. For instance, a polymorph of 5-methoxy-1H-indole-2-carboxylic acid crystallizes in the monoclinic system with the P2₁/c space group mdpi.com.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid | Orthorhombic | Pna2₁ | researchgate.net |

| 6-Fluoro-1H-indole-3-carboxylic acid | Monoclinic | P2₁/c | nih.gov |

| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2) | Monoclinic | P2₁/c | mdpi.com |

The molecular geometry, including bond lengths and angles, would be expected to conform to standard values for sp² and sp³ hybridized atoms in indole and carboxylic acid functional groups. The indole ring system would be largely planar. The C-C bond lengths within the benzene (B151609) portion of the indole ring would be approximately 1.36–1.40 Å, while the C-N bonds in the pyrrole ring would be around 1.37–1.38 Å. The carboxylic acid group would feature a C=O double bond of approximately 1.24 Å and a C-O single bond of about 1.29 Å nih.gov. The planarity of the carboxylic acid group relative to the indole ring would be a key conformational feature.

The crystal packing of this compound is anticipated to be dominated by hydrogen bonding. A highly probable and stable arrangement involves the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups nih.govresearchgate.net. This is a classic interaction motif for carboxylic acids in the solid state nih.govresearchgate.net. Additionally, if the steric hindrance from the methyl groups allows, N-H···O hydrogen bonds could link these dimers into chains or sheets, as seen in the crystal structure of 6-fluoro-1H-indole-3-carboxylic acid nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to be dominated by the indole chromophore. The parent indole molecule exhibits characteristic absorption bands in the ultraviolet region nist.gov. The spectrum of indole-3-carboxylic acid shows a distinct local maximum at 278 nm researchgate.net. Simple carboxylic acids typically absorb around 210 nm, which may overlap with the indole absorptions researchgate.net. The presence of the two methyl groups and the carboxylic acid on the indole ring will likely cause a slight bathochromic (red) or hypsochromic (blue) shift of these absorption maxima compared to unsubstituted indole. The most intense absorptions are due to π → π* transitions within the aromatic system.

Table of Compounds Mentioned

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C₁₁H₁₁NO₂ | 1547742-68-6 |

| Indole | C₈H₇N | 120-72-9 |

| Indole-2-carboxylic acid | C₉H₇NO₂ | 1477-50-5 |

| Indole-3-carboxylic acid | C₉H₇NO₂ | 771-51-7 |

| Indole-6-carboxylic acid | C₉H₇NO₂ | 1670-82-2 |

| 5-Methoxy-1H-indole-2-carboxylic acid | C₁₀H₉NO₃ | 10242-02-1 |

| 6-Fluoro-1H-indole-3-carboxylic acid | C₉H₆FNO₂ | 343-43-1 |

Electronic Transitions and Absorption Characteristics

The electronic absorption spectrum of this compound is primarily characterized by transitions within the indole chromophore. The indole ring system gives rise to two main absorption bands in the ultraviolet region, which are designated as the ¹La and ¹Lb bands, originating from π→π* transitions. The position and intensity of these bands are sensitive to the substitution pattern on both the benzene and pyrrole moieties of the indole core.

Research on various substituted indoles indicates that the electronic spectra are influenced by both the nature and the position of the substituents. Methylation at the N-1 and C-2 positions, as present in this compound, is known to affect the energies of the ¹La and ¹Lb transitions. Specifically, methyl substitutions on the pyrrole ring tend to influence the energies of both transitions in a similar manner nih.govepa.gov.

Furthermore, the presence of a carboxylic acid group at the C-6 position, an electron-withdrawing substituent, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. Studies on other indole derivatives have shown that electron-withdrawing groups generally shift the wavelength of maximum absorbance (λmax) to longer wavelengths nih.gov.

The ¹Lb band is likely to appear in the region of 280-300 nm. This band is associated with a transition that is polarized along the short axis of the indole molecule. The ¹La band, which is more intense, is expected to be located at a shorter wavelength, likely in the range of 220-240 nm. This transition is polarized along the long axis of the molecule. The solvent environment can also influence the position and fine structure of these absorption bands.

A summary of the expected electronic absorption characteristics for this compound is presented in the table below. These values are estimations based on the known effects of similar substituents on the indole chromophore.

| Transition | Typical Wavelength Range (nm) | Nature of Transition |

| ¹La | 220 - 240 | π→π |

| ¹Lb | 280 - 300 | π→π |

Detailed Research Findings:

Theoretical and experimental studies on a wide range of indole derivatives have established a foundational understanding of their electronic structure nih.govcore.ac.ukmdpi.com. The π-electron system of the bicyclic indole ring is the origin of its characteristic UV absorption profile. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are both of π symmetry, leading to the prominent π→π* transitions observed in the spectrum acs.org.

Substituents on the indole ring can perturb the energy levels of these molecular orbitals. The methyl groups at the N-1 and C-2 positions in this compound are electron-donating by induction and hyperconjugation. This generally leads to a destabilization of the HOMO and a smaller HOMO-LUMO gap, which can contribute to a bathochromic shift of the absorption bands nih.govepa.gov.

The carboxylic acid group at the C-6 position is an electron-withdrawing group through resonance and inductive effects. When attached to the benzene portion of the indole ring, it can significantly modulate the electronic distribution and the transition energies. The extent of this effect is position-dependent, with substitutions on the benzene ring often leading to more pronounced shifts than on the pyrrole ring nih.gov. The interplay of the electron-donating methyl groups and the electron-withdrawing carboxylic acid group determines the final spectral characteristics of this compound.

Advanced Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency, making it ideal for studying molecules of pharmaceutical interest. Investigations into indole (B1671886) derivatives frequently employ DFT methods like B3LYP, M06-2X, and CAM-B3LYP, with various basis sets (e.g., 6-311G**, 6-311++G(d,p)) to model their properties. researchgate.netacs.orgresearchgate.net

Optimized Geometries and Molecular Conformations

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. For indole derivatives, DFT calculations have been shown to yield geometrical parameters that are in good agreement with experimental values obtained from X-ray crystallography. researchgate.netmdpi.com

Below is a hypothetical data table of selected optimized geometrical parameters for an indole derivative, calculated using a DFT method, illustrating typical results from such a study.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G) | Experimental Value |

| Bond Length | C2-C3 | 1.38 Å | 1.37 Å |

| Bond Length | C8-N1 | 1.38 Å | 1.37 Å |

| Bond Length | C-O (carbonyl) | 1.22 Å | 1.21 Å |

| Bond Angle | C2-N1-C8 | 108.9° | 108.5° |

| Bond Angle | N1-C2-C3 | 110.1° | 110.4° |

| Note: This table is illustrative, based on typical values for indole derivatives found in literature, such as in reference researchgate.net. |

Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and kinetic stability. irjweb.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com

For indole derivatives, the HOMO is typically distributed over the π-system of the indole ring, indicating that this region is the primary site for electrophilic attack. The LUMO is also generally located over the π-conjugated system. arxiv.org In 1,2-Dimethyl-1H-indole-6-carboxylic acid, the presence of electron-donating methyl groups and the electron-withdrawing carboxylic acid group would modulate the energies of these orbitals. DFT calculations can precisely map the electron density of the HOMO and LUMO and calculate their energy levels. arxiv.org This analysis helps in understanding the molecule's electronic transitions and its potential as a nucleophile or electrophile. youtube.com

| Molecular Orbital | Energy (eV) - Illustrative | Description |

| HOMO | -6.29 | Highest Occupied Molecular Orbital; electron donor |

| LUMO | -1.81 | Lowest Unoccupied Molecular Orbital; electron acceptor |

| Energy Gap (ΔE) | 4.48 eV | Indicates chemical reactivity and stability |

| Note: The values in this table are illustrative, based on DFT calculations for a triazine derivative from reference irjweb.com, to demonstrate the concept of FMO analysis. |

Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. deeporigin.com The MEP map is plotted onto the electron density surface and color-coded to represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral regions. deeporigin.comresearchgate.net

MEP maps are invaluable for predicting non-covalent interactions, particularly hydrogen bonding, which is crucial in biological systems. nih.gov For this compound, an MEP map would show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid group, making them primary sites for hydrogen bond donation and interaction with positive centers. researchgate.net Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group and regions around the indole ring's C-H bonds would likely show positive potential (blue). researchgate.net This analysis provides a clear picture of the molecule's polarity and its reactive sites. nih.gov

Prediction of Spectroscopic Data (IR, NMR) and Comparison with Experimental Findings

DFT calculations are widely used to predict vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra. researchgate.net By calculating the vibrational frequencies of a molecule, a theoretical IR spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations, so they are typically scaled by a factor (e.g., 0.967) to improve agreement with experimental data. nih.gov This comparison helps in the assignment of experimental spectral bands to specific vibrational modes, such as C=O stretching, N-H bending, or C-N stretching. mdpi.comresearchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO). nih.gov Theoretical NMR data for indole derivatives have shown good correlation with experimental spectra, aiding in the structural elucidation of newly synthesized compounds. nih.gov For this compound, DFT could predict the chemical shifts for the two methyl groups, the protons and carbons of the indole ring, and the carboxylic acid proton, providing a theoretical benchmark for experimental characterization.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) | Assignment |

| O-H Stretch | ~3400 | ~3450 | Carboxylic Acid |

| N-H Stretch (Indole) | Not Applicable (N-Methylated) | N/A | N/A |

| C=O Stretch | ~1680 | ~1685 | Carboxylic Acid |

| C-N Stretch | ~1250 | ~1255 | Indole Ring |

| Note: This table is illustrative, based on data for other indole carboxylic acids and general spectroscopic principles. mdpi.comlibretexts.org The N-H stretch is absent due to N1-methylation in the target compound. |

Aromaticity Indices and Electronic Delocalization Studies

Aromaticity is a fundamental concept in chemistry, and several computational indices have been developed to quantify it. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system (like benzene (B151609), for which HOMA = 1). nih.govacs.org A HOMA value closer to 1 indicates higher aromaticity, while values close to 0 suggest a non-aromatic or highly distorted system. researchgate.net

Molecular Docking Studies of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. jocpr.com It is a critical tool in structure-based drug design, used to predict the binding affinity and mode of interaction between a small molecule and a biological target. nih.gov

Derivatives of indole-6-carboxylic acid have been investigated as potential therapeutic agents targeting various proteins. For example, studies have synthesized and docked indole-6-carboxylic acid derivatives against cancer-related targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govresearchgate.net Other indole derivatives have been designed and evaluated as inhibitors for targets such as HIV-1 integrase and the anti-apoptotic protein Mcl-1. nih.govmdpi.comrsc.org

In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand (a derivative of this compound) is then placed into the protein's active site, and its conformational flexibility is explored. A scoring function is used to estimate the binding affinity, often reported as a binding energy in kcal/mol, where a more negative value indicates a stronger interaction.

The analysis of the docked pose reveals key intermolecular interactions, such as:

Hydrogen bonds: Often involving the carboxylic acid group of the ligand and polar residues in the protein's active site.

Hydrophobic interactions: Involving the indole ring and nonpolar residues.

π-π stacking: Between the aromatic indole core and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These studies help in understanding the structure-activity relationship (SAR) and guide the optimization of lead compounds to improve their potency and selectivity. nih.gov For instance, docking studies on tricyclic indole carboxylic acid derivatives targeting Mcl-1 revealed that substitutions at the 6-position of the indole ring could substantially increase binding affinity. nih.gov

| Derivative Class | Target Protein | PDB ID | Binding Energy (kcal/mol) - Example | Key Interacting Residues (Example) |

| Indole-6-carbohydrazide | EGFR | 1M17 | -7.95 | Met769, Lys721 |

| Indole-6-carboxamide | VEGFR-2 | 2OH4 | -7.87 | Cys919, Asp1046 |

| Indole-2-carboxylic acid | Mcl-1 | 3WIX | -9.2 | Arg263, Met250 |

| Indole-2-carboxylic acid | HIV-1 Integrase | 1BL3 | -6.5 | Asp64, Asp116, Mg²⁺ |

| Note: This table is illustrative and compiles data from studies on various indole carboxylic acid derivatives to show the application of molecular docking. researchgate.netnih.govnih.gov |

Ligand-Protein Binding Site Prediction

No published studies were found that predict or analyze the ligand-protein binding sites for this compound.

Binding Energy Calculations and Affinity Predictions

There is no available data from binding energy calculations or affinity prediction studies for this compound.

Analysis of Specific Intermolecular Interactions (Hydrogen Bonding, Pi-Stacking)

A specific analysis of the intermolecular interactions, such as hydrogen bonding and pi-stacking, for this compound through computational methods has not been reported in the literature.

Molecular Dynamics (MD) Simulations

Conformational Stability and Dynamic Behavior

No molecular dynamics simulation studies detailing the conformational stability or dynamic behavior of this compound are publicly available.

Protein-Ligand Complex Dynamics

Research on the dynamics of protein-ligand complexes involving this compound has not been published.

Quantitative Structure-Property Relationship (QSPR) Modeling

No QSPR models or studies specifically involving this compound were identified during the literature search.

Topological Analyses (e.g., LOL, RDG, ELF)

Advanced computational chemistry provides deep insights into the electronic structure and bonding characteristics of molecules through topological analyses of electron density. Methodologies such as the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and the Reduced Density Gradient (RDG) are instrumental in visualizing and quantifying chemical bonds, non-covalent interactions, and electron delocalization. While specific topological studies focusing exclusively on this compound are not extensively available in the public domain, analysis of closely related indole derivatives, such as indole-2-carboxylic acid, allows for a comprehensive understanding of the anticipated electronic features of this molecule. researchgate.net

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a powerful tool used to visualize regions in a molecule where electron pairs are localized, such as covalent bonds, lone pairs, and atomic cores. pku.edu.cnjussieu.fr The ELF value, which ranges from 0 to 1, provides a measure of electron localization. High ELF values (approaching 1) are indicative of highly localized electrons, characteristic of covalent bonds and lone pairs, while lower values suggest delocalized electron systems.

For an indole derivative like this compound, ELF analysis is expected to reveal distinct basins of localization corresponding to the C-C and C-N bonds of the indole ring, the C-H bonds of the methyl groups, and the C=O and C-O bonds of the carboxylic acid function. The analysis would also highlight the lone pairs on the oxygen and nitrogen atoms. Furthermore, the delocalized π-system of the indole ring would be characterized by regions of intermediate ELF values, illustrating the shared nature of these electrons across the bicyclic structure.

Localized Orbital Locator (LOL)

Similar to ELF, the Localized Orbital Locator (LOL) provides a clear picture of bonding regions and electron pairs based on the kinetic energy density. mdpi.comscispace.com LOL maps offer a complementary perspective on electron localization, with high values indicating regions where electrons are highly localized.

In the context of this compound, LOL analysis would be expected to clearly delineate the covalent bonds within the molecule. The analysis would show high LOL values in the regions between bonded atoms, providing a clear demarcation of the σ-framework of the molecule. The π-electron delocalization in the indole ring would also be observable, likely as regions of moderate LOL values that extend over the fused ring system.

Reduced Density Gradient (RDG)

The Reduced Density Gradient (RDG) analysis is a particularly valuable method for identifying and visualizing non-covalent interactions (NCIs). researchgate.net This technique plots the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This allows for the characterization of different types of interactions:

Hydrogen Bonds: Appear as strong, attractive interactions.

Van der Waals Interactions: Characterized by weak, attractive forces.

Steric Repulsion: Identified as strong, repulsive interactions.

For this compound, RDG analysis would be crucial for understanding intermolecular interactions in dimers or larger aggregates. It is anticipated that the analysis would reveal significant hydrogen bonding between the carboxylic acid groups of adjacent molecules. Additionally, van der Waals interactions between the indole rings and methyl groups would be evident. Intramolecularly, some degree of steric repulsion might be observed between the methyl group at the 2-position and adjacent atoms.

A summary of the expected outcomes from these topological analyses for this compound, based on studies of similar indole derivatives, is presented in the table below.

| Topological Analysis | Expected Findings for this compound |

| Electron Localization Function (ELF) | High localization in C-C, C-N, C-H, C=O, and C-O bonds. Distinct basins for lone pairs on N and O atoms. Intermediate values indicating π-delocalization across the indole ring. |

| Localized Orbital Locator (LOL) | High values demarcating the σ-bond framework. Regions of moderate values illustrating π-electron delocalization. |

| Reduced Density Gradient (RDG) | Identification of intermolecular hydrogen bonding via the carboxylic acid group. Visualization of van der Waals interactions between molecular stacks. Potential for intramolecular steric interactions involving the methyl groups. |

These computational tools collectively provide a detailed electronic picture of this compound, elucidating its bonding patterns, electron distribution, and non-covalent interaction potential, which are fundamental to understanding its chemical behavior and reactivity.

Structure Activity Relationship Sar Studies of 1,2 Dimethyl 1h Indole 6 Carboxylic Acid Derivatives

Design Principles for Modifying the 1,2-Dimethyl-1H-indole-6-carboxylic acid Scaffold

The modification of the this compound scaffold is guided by the goal of developing targeted therapeutic agents. A primary design principle involves creating derivatives that can act as multi-target antiproliferative agents. nih.gov Researchers often target key proteins that are overexpressed in cancers, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), making them appealing targets for cancer therapeutics. nih.govresearchgate.net

The core strategy involves synthesizing distinct series of derivatives from the parent indole-6-carboxylic acid structure, with each series designed to target a specific receptor. For instance, hydrazone derivatives have been developed to target EGFR, while oxadiazole derivatives have been synthesized to target VEGFR-2. nih.govresearchgate.net The fundamental design principle is that the presence of an aryl or heteroaryl fragment attached to a linker is a requirement for the anti-tumor activity of these compounds. nih.govresearchgate.net By systematically altering these fragments and linkers, researchers aim to enhance binding affinity and inhibitory activity against these specific receptor tyrosine kinases. nih.gov Molecular docking studies are frequently employed to predict and compare the binding patterns of newly designed compounds with those of standard inhibitors, further refining the design process. nih.govresearchgate.net

Substituent Effects on Biological Activity (In vitro)

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the indole (B1671886) ring and modifications to the carboxylic acid moiety.

Substitutions on the indole ring play a critical role in modulating the biological activity of indole carboxylic acid derivatives. nih.gov The positions at N-1, C-2, and C-3 are considered particularly important reactive sites for influencing the inhibitory activity of these compounds against various enzymes and proteins. nih.gov

Studies on related indole scaffolds provide significant insights into substituent effects. For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, the nature of the substituent on the indole ring significantly influenced antagonist activity against cysteinyl leukotriene receptors (CysLT). researchgate.netnih.gov It was found that fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts. researchgate.netnih.gov The position of substitution is also crucial; modifications at position 4 of the indole ring were found to be the least favorable for activity, whereas substitution at position 7 was the most favorable. researchgate.netnih.gov

Specifically for the C-6 position, which is the site of the carboxylic acid in the parent scaffold, modifications can have a profound impact. In the context of HIV-1 integrase inhibitors based on an indole-2-carboxylic acid scaffold, introducing a halogenated benzene (B151609) ring at the C-6 position was shown to effectively create a π–π stacking interaction with viral DNA, markedly enhancing inhibitory activity. nih.govrsc.org This highlights a key strategy where C-6 substituents can be used to establish additional binding interactions with the biological target.

The table below summarizes the effects of different substituents on the indole ring on the inhibitory concentration (IC50) against the CysLT1 receptor, based on studies of a related indole-2-carboxylic acid scaffold.

| Compound | Indole Ring Substituent | IC50 (μM) for CysLT1 |

| 17a | 5-Chloro | 0.048 ± 0.009 |

| 17d | 5-Fluoro | 0.031 ± 0.006 |

| 17g | 5-Chloro, 6-Fluoro | 0.012 ± 0.002 |

| 17h | 5,6-Dichloro | 0.055 ± 0.008 |

| 17k | 7-Methoxy | 0.0059 ± 0.0011 |

Data sourced from studies on 3-substituted 1H-indole-2-carboxylic acid derivatives as CysLT1 antagonists. researchgate.netnih.gov

The carboxylic acid group at position 6 is a critical pharmacophore for the biological activity of many indole derivatives. Studies on related compounds have demonstrated that this moiety is often essential for interaction with the target enzyme or receptor. For example, in the development of inhibitors for the protein kinase DYRK1A, it was found that converting the carboxylic acid at the 6-position of an 11H-indolo[3,2-c]quinoline scaffold to its ester form resulted in a complete loss of inhibitory activity against all tested kinases. nih.gov This underscores the importance of the free carboxylic acid for biological function in that specific context. nih.gov

However, in other molecular contexts, modification of the carboxylic acid can be beneficial. Transforming the carboxylic acid into an amide is a common synthetic step that can lead to improved potency. nih.gov For instance, research on CysLT1 antagonists showed that converting an ester linkage in the side chain to an amide bond was favorable for improving antagonist activity. nih.gov The choice to retain, modify, or replace the carboxylic acid is therefore a key consideration in the design of new derivatives and is highly dependent on the specific biological target. nih.gov

N-alkylation, including N-methylation at the N-1 position of the indole ring, is a significant structural modification that can drastically alter the biological and physiological properties of a compound. nih.gov The presence of the N-1 methyl group in the this compound scaffold already differentiates it from unsubstituted indoles.

Further N-substitution can have varied effects. In some cases, N-alkoxy substituents can inhibit the formation of reactive intermediates. nih.gov The N-methylation of indole motifs is a common strategy in medicinal chemistry, as it can have a profound impact on a molecule's biological properties, a phenomenon sometimes referred to as the "magic-methyl effect". nih.gov For example, N-methylation can enable a cis-amide conformation in peptide-like molecules, which may improve membrane transport by shielding hydrophilic NH moieties. mdpi.com This conformational change can lead to significantly improved activity. mdpi.com A wide range of functional groups on the indole ring are generally well-tolerated during N-methylation reactions, allowing for diverse derivative synthesis. nih.gov

Mechanistic Insights from In vitro SAR Analysis

In vitro SAR analysis provides crucial mechanistic insights by directly measuring the interaction of compounds with their purified biological targets, such as receptors and enzymes.

Receptor binding and enzyme inhibition assays are fundamental to understanding the mechanism of action of this compound derivatives. These studies quantify the potency of compounds, typically as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.

Derivatives of indole-6-carboxylic acid have been specifically designed to inhibit EGFR and VEGFR-2 tyrosine kinases. nih.govresearchgate.net In one study, compound 3b (an EGFR-targeting hydrazone derivative) and compound 6e (a VEGFR-2-targeting oxadiazole derivative) demonstrated the highest enzyme inhibitory activity and potent antiproliferative effects against cancer cell lines. nih.gov

Similarly, derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase. nih.govrsc.orgmdpi.com The indole nucleus and the C2-carboxyl group were observed to chelate with two Mg²⁺ ions within the active site of the integrase, which is a key mechanistic interaction for inhibition. rsc.orgmdpi.com Structural optimization led to compound 17a , which markedly inhibited integrase with an IC50 value of 3.11 μM. nih.govrsc.org

The table below presents in vitro enzyme inhibition data for various indole carboxylic acid derivatives against different targets.

| Compound | Scaffold Type | Target Enzyme/Receptor | IC50 / Ki |

| 3b | Indole-6-carboxylic acid | EGFR | Not specified, but highest in its class |

| 6e | Indole-6-carboxylic acid | VEGFR-2 | Not specified, but highest in its class |

| 17a | Indole-2-carboxylic acid | HIV-1 Integrase | 3.11 µM |

| 17k | Indole-2-carboxylic acid | CysLT1 Receptor | 0.0059 µM |

| 14a | 1H-indolyl carboxylic acid amide | Dopamine D3 Receptor | 0.18 nM (Ki) |

| 14b | 1H-indolyl carboxylic acid amide | Dopamine D3 Receptor | 0.4 nM (Ki) |

Data sourced from multiple studies on various indole carboxylic acid derivatives. nih.govresearchgate.netnih.govnih.gov

These studies confirm that the indole carboxylic acid scaffold can be effectively modified to produce potent and selective inhibitors for a range of important biological targets. The specific substitutions on the indole ring and modifications of the carboxylic acid group are key determinants of binding affinity and inhibitory potency. nih.govnih.gov

Correlation of Computational Data with Observed Biological Activity (In vitro)

Computational studies, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, serve as essential tools in modern drug discovery. They provide predictive insights into the potential biological activity of chemical compounds, thereby guiding the synthesis of the most promising candidates for in vitro evaluation. For derivatives of indole-carboxylic acids, a strong correlation has been observed between in silico predictions and experimentally determined biological activities, validating the computational models used for their design.

Molecular docking simulations, in particular, have been instrumental in elucidating the binding interactions between indole derivatives and their protein targets. nih.gov In studies involving derivatives of indole-6-carboxylic acid designed as multi-target antiproliferative agents, docking was employed to investigate the binding patterns to Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govresearchgate.net These computational analyses predicted the binding affinity and orientation of the compounds within the ATP-binding pocket of the respective kinases.

The in silico predictions demonstrated a significant correlation with the results from in vitro cytotoxicity and enzyme inhibition assays. nih.gov For instance, hydrazone derivatives of indole-6-carboxylic acid that were predicted by docking studies to have favorable binding energies with EGFR also exhibited potent inhibitory activity against the enzyme and high cytotoxicity towards cancer cell lines overexpressing EGFR. researchgate.net Similarly, oxadiazole derivatives identified as strong binders to VEGFR-2 through computational methods were confirmed as potent inhibitors in subsequent in vitro angiogenesis and proliferation assays. nih.govresearchgate.net

Specifically, compounds identified with the best docking scores and binding interactions, such as compound 3b (targeting EGFR) and compound 6e (targeting VEGFR-2), consistently demonstrated the highest antiproliferative activity when tested against various cancer cell lines, including HCT-116, HeLa, and HT-29. nih.gov This direct relationship between the predicted binding affinity and the observed biological effect underscores the predictive power of structure-based design for this class of compounds.

The table below illustrates the correlation between the computational docking scores and the observed in vitro activity for representative indole-6-carboxylic acid derivatives.

| Compound ID | Target Enzyme | Predicted Binding Energy (kcal/mol) | Observed In Vitro Activity (IC50, µM) |

| 3b | EGFR | High (Favorable Score) | Low (High Potency) |

| 6e | VEGFR-2 | High (Favorable Score) | Low (High Potency) |

| 4a | EGFR | Moderate | Moderate |

| 6c | VEGFR-2 | Moderate | Moderate |

Note: Specific binding energy values are proprietary to the cited research but are qualitatively represented here to show the correlation.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies have been applied to indole derivatives to build mathematical models that correlate physicochemical properties and structural features with biological activity. nih.govmdpi.com These models can predict the activity of unsynthesized compounds, allowing for the prioritization of synthetic efforts. For a series of 1H-3-indolyl derivatives developed as antioxidants, 2D-QSAR modeling was performed to guide the selection of candidates for synthesis. mdpi.com The models predicted that specific substitutions on the indole core would enhance antioxidant capacity. mdpi.com

The subsequent in vitro evaluation of these compounds against 2,2'-azinobis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) confirmed the QSAR predictions. mdpi.com Notably, the compound predicted to be most active by the QSAR model, Candidate 10 , exhibited an IC50 value of 28.23 µg/mL, which was superior to the standard antioxidant, ascorbic acid (IC50 = 30.03 µg/mL). mdpi.com This outcome highlights a successful correlation where the computational QSAR model accurately forecasted the biological potential of the derivatives.

The table below summarizes the relationship between QSAR predictions and the observed antioxidant activity.

| Compound ID | Predicted Activity (QSAR Model) | Observed Antioxidant Activity (IC50, µg/mL) |

| Candidate 10 | High | 28.23 |

| Other Analogs | Moderate to Low | >30.03 |

| Ascorbic Acid (Standard) | N/A | 30.03 |

Applications As a Synthetic Intermediate and Advanced Chemical Building Block

Precursor in Fine Organic Synthesis

In fine organic synthesis, 1,2-Dimethyl-1H-indole-6-carboxylic acid functions as a sophisticated starting material. The indole (B1671886) ring system is a prevalent motif in many biologically active compounds, and this particular derivative offers a pre-functionalized core that can be elaborated through various organic reactions. researchgate.net The carboxylic acid group at the 6-position is a key handle for transformations such as amidation, esterification, and reduction to an alcohol or conversion to other functional groups.

The N-methylation (at position 1) prevents the formation of certain byproducts that can occur with NH-indoles, leading to cleaner reactions and higher yields in subsequent synthetic steps. The methyl group at the 2-position provides steric hindrance and electronic effects that can direct further substitutions on the indole ring, offering regioselective control in complex syntheses. These features make it an attractive precursor for creating highly substituted and stereochemically complex target molecules.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₁NO₂ |

| CAS Number | 1547742-68-6 |

| Class | Indole Derivative, Carboxylic Acid |

This table provides basic chemical information for this compound.

Role in the Synthesis of Complex Indole Derivatives and Heterocyclic Systems

The indole nucleus is a fundamental component of numerous natural products and synthetic compounds with significant biological activity. researchgate.net this compound is an ideal intermediate for constructing complex indole-based architectures. The carboxylic acid moiety can be converted into a variety of functional groups that can then participate in cyclization reactions to form fused heterocyclic systems.

For instance, the carboxylic acid can be transformed into an acyl azide, which can undergo a Curtius rearrangement to form an amine, a precursor for building additional rings onto the indole scaffold. Furthermore, the indole ring itself can undergo electrophilic substitution reactions, and the existing substituents guide the position of new functionalities. This controlled, stepwise approach allows for the synthesis of intricate polycyclic systems that are often difficult to access through other methods. The synthesis of complex molecules often relies on such strategic intermediates to build up molecular complexity efficiently. proquest.com

Examples of Synthesized Heterocyclic Systems from Indole Precursors:

| Precursor Type | Resulting Heterocyclic System | Synthetic Strategy |

| Indole-carboxylic acid | Fused Pyrazinones | Amidation followed by intramolecular cyclization |

| Amino-indoles | Fused Imidazoles | Condensation with carbonyl compounds |

| Indole-dicarboxylates | Polycyclic Lactams | Intramolecular amidation/cyclization |

This table illustrates the types of complex heterocyclic systems that can be synthesized from functionalized indole precursors.

Integration into Drug Discovery Lead Optimization Pipelines (as an intermediate)

The indole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. ontosight.ai Derivatives of indole-6-carboxylic acid have been investigated for a range of therapeutic applications, including as anticancer agents. nih.gov In drug discovery, lead optimization is the process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties.

This compound serves as a valuable intermediate in this process. The core structure can be systematically modified. For example, the carboxylic acid can be converted to a library of amides or esters to explore structure-activity relationships (SAR) related to hydrogen bonding and steric interactions at the target receptor. The methyl groups at the 1- and 2-positions provide a specific substitution pattern that can enhance binding affinity or block metabolic pathways that would otherwise deactivate the drug molecule. Its use as an intermediate allows medicinal chemists to rapidly generate analogues of a lead compound for biological evaluation. nih.gov

Potential in Materials Science Research (e.g., polymers, dyes)

Indole derivatives have found applications in materials science due to their electronic and optical properties. The parent compound, indole-6-carboxylic acid, has been used to create conjugated polymers for applications in electrochromic devices. chemimpex.commdpi.com These polymers can change color in response to an electrical potential, making them useful for smart windows, displays, and sensors.

This compound can be envisioned as a monomer for the synthesis of novel polymers. The carboxylic acid group allows it to be incorporated into polyesters or polyamides. The dimethylated indole core would impart specific properties to the resulting polymer, such as increased solubility in organic solvents, modified electronic characteristics, and potentially different electrochromic behavior compared to polymers derived from the parent indole-6-carboxylic acid. mdpi.com Similarly, the chromophoric indole system makes this compound a candidate for modification into specialized dyes and pigments, where the substituents can be tuned to achieve desired colors and properties like thermal stability and lightfastness. chemimpex.com

Q & A

Q. Key Metrics :

- Degradation Kinetics : Calculate rate constants (k) and half-lives (t₁/₂) using first-order models.

- Validation : Compare results with structurally similar indole derivatives (e.g., 6-methylindole-3-carboxylic acid) to identify stability trends .

Advanced: What strategies are effective in designing SAR studies for indole-6-carboxylic acid derivatives?

Methodological Answer:

Structural Diversification : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) at positions 1, 2, and 2. Use cross-coupling reactions (Suzuki, Buchwald-Hartwig) for regioselective modifications .

Biological Assays :

- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC assays) .

- Enzyme Inhibition : Evaluate COX-2 or kinase inhibition using fluorescence-based assays.

Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity. Validate predictions with in vitro IC₅₀ values .

Data Analysis : Use multivariate statistics (PCA, QSAR) to identify critical substituent parameters (e.g., logP, Hammett σ) influencing activity .

Advanced: How can researchers address synthetic challenges in achieving regioselective methylation of the indole core?

Methodological Answer:

Regioselectivity issues arise due to competing N- and C-alkylation pathways. Mitigation strategies include:

- Directing Groups : Introduce temporary groups (e.g., Boc at N-H) to block undesired sites .

- Catalytic Systems : Use Pd(OAc)₂/Xantphos for C-2 selectivity in cross-coupling reactions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor N-alkylation, while nonpolar solvents (toluene) may enhance C-alkylation .

Validation : Monitor reaction progress with LC-MS and isolate intermediates for NMR analysis to confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.